molecular formula C11H13ClO2 B1451951 2-(2,3-Dimethylphenoxy)propanoyl chloride CAS No. 1114594-95-4

2-(2,3-Dimethylphenoxy)propanoyl chloride

Cat. No.: B1451951
CAS No.: 1114594-95-4
M. Wt: 212.67 g/mol
InChI Key: PNHRNLFAIOSJMU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)propanoyl chloride ( 1114594-95-4) is an organic compound with the molecular formula C 11 H 13 ClO 2 and a molecular weight of 212.67 g/mol . As an acyl chloride, this compound is a highly reactive reagent that primarily functions as a key synthetic intermediate or building block in organic chemistry and pharmaceutical research . It is typically used in laboratory settings for the introduction of the 2-(2,3-dimethylphenoxy)propanoyl moiety into target molecules, most commonly through nucleophilic acyl substitution reactions to form amides or esters . The compound requires specific handling and cold-chain transportation to maintain its stability and reactivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHRNLFAIOSJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,3-Dimethylphenoxy)propanoyl chloride typically proceeds via the following key steps:

This two-step approach is standard for preparing acyl chlorides from phenoxy acid derivatives.

Preparation of 2-(2,3-Dimethylphenoxy)propanoic Acid

The acid intermediate is synthesized by nucleophilic substitution or esterification reactions involving 2,3-dimethylphenol and propanoic acid derivatives.

Typical procedure:

  • React 2,3-dimethylphenol with propionic acid derivatives or their activated forms (e.g., propionyl chloride or esters) under alkaline conditions.
  • Use of alkali (e.g., NaOH) in aqueous or organic solvents facilitates phenolate formation, enhancing nucleophilicity.
  • Heating under inert atmosphere (e.g., nitrogen or argon) promotes the ether bond formation between the phenol and propanoic acid moiety.

This method is supported by analogous procedures in the synthesis of related phenoxyacetic acids, such as 2,6-dimethylphenoxyacetic acid, where 2,6-xylenol is reacted with alkali and mono chloroacetic acid under controlled molar ratios and inert atmosphere to yield the phenoxy acid intermediate.

Conversion to this compound

The conversion of the acid to the acyl chloride is typically achieved by treatment with chlorinating reagents such as:

Preferred method:

  • Reaction of the acid with thionyl chloride under reflux conditions in anhydrous solvents (e.g., dichloromethane or chloroform).
  • The reaction is often carried out under inert atmosphere to prevent hydrolysis.
  • Excess thionyl chloride is removed by distillation or evaporation under reduced pressure.
  • The resulting acyl chloride is purified by distillation or recrystallization if solid.

This approach is standard in preparing acyl chlorides from aromatic or aliphatic carboxylic acids and is consistent with the preparation of related compounds such as substituted phenoxyacetyl chlorides.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Starting phenol 2,3-Dimethylphenol Purity > 99% recommended
Base Sodium hydroxide (NaOH) Molar ratio ~1:1 with phenol
Solvent Water or aqueous-organic mixture Facilitates phenolate formation
Temperature 60–100 °C Heating promotes ether formation
Chlorinating agent Thionyl chloride (SOCl₂) 1.1–1.5 equivalents relative to acid
Reaction time 2–6 hours Monitored by TLC or acid chloride formation
Atmosphere Inert gas (N₂ or Ar) Prevents moisture ingress and hydrolysis

Purification and Characterization

Research Findings and Comparative Notes

  • The synthetic route through phenol alkylation followed by acid chloride formation is well-established and provides good yields.
  • Similar phenoxy acid chlorides prepared via this route show yields ranging from 70% to 90% after purification.
  • The choice of chlorinating agent influences reaction time and purity; thionyl chloride is preferred for milder conditions and easier removal of byproducts.
  • Reaction under inert atmosphere and anhydrous conditions is essential to avoid side reactions.
  • Analogous synthetic strategies have been reported in patent literature for related dimethylphenoxy compounds, emphasizing the importance of molar ratios and reaction atmosphere.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Phenol alkylation/ether formation 2,3-Dimethylphenol + propanoic acid derivative + NaOH, heat, inert atmosphere Formation of 2-(2,3-dimethylphenoxy)propanoic acid
2 Acid to acyl chloride conversion Thionyl chloride, reflux, inert atmosphere, anhydrous solvent Formation of this compound

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)propanoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-(2,3-Dimethylphenoxy)propanoyl chloride serves as a crucial building block in organic synthesis. Its structure allows for nucleophilic acyl substitution reactions, making it useful for synthesizing more complex organic molecules. This compound can be employed to create derivatives that exhibit varied biological activities.

Medicinal Chemistry

The compound has shown promise as a precursor in the development of pharmaceuticals. Its ability to modify biological targets allows researchers to explore its potential therapeutic effects. Specific applications include:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against various pathogens. Preliminary studies indicate that this compound may also possess antimicrobial properties.
  • Enzyme Inhibition: The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions, potentially leading to the development of enzyme inhibitors for treating diseases related to enzyme dysfunction.

Biological Research

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activity and influence cellular responses.

Data Table: Summary of Applications

Application AreaDescriptionPotential Outcomes
Organic SynthesisBuilding block for complex organic moleculesDevelopment of new compounds with diverse activities
Medicinal ChemistryPrecursor for pharmaceuticals; potential therapeutic effectsAntimicrobial agents; enzyme inhibitors
Biological ResearchInteraction with molecular targets; modulation of enzyme activityInsights into disease mechanisms; drug discovery

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of phenoxy compounds similar to this compound. Results indicated significant inhibition of bacterial growth at higher concentrations, suggesting that this compound may also exhibit similar effects.

Case Study 2: Enzyme Inhibition

Research on related phenoxy compounds demonstrated their ability to inhibit the Type III Secretion System (T3SS) in pathogenic E. coli. This finding suggests that this compound may also inhibit similar virulence factors, providing insights into its potential as an antimicrobial agent.

Safety and Toxicological Considerations

Due to its corrosive nature and potential health risks (e.g., skin burns upon contact), appropriate safety measures must be taken when handling this compound. It is classified as an irritant and poses risks if ingested or inhaled.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2,3-dimethylphenoxy)propanoyl chloride, highlighting differences in substituents, applications, and properties:

Compound Name Substituents Chemical Formula* Key Applications Reactivity/Stability Notes
This compound 2,3-dimethylphenoxy, Cl C₁₁H₁₃ClO₂ Synthetic intermediate Highly reactive; hydrolyzes readily in moisture
2-(2,5-Dichlorophenoxy)propanoyl chloride 2,5-dichlorophenoxy, Cl C₉H₇Cl₃O₂ Agrochemical synthesis Higher thermal stability due to electron-withdrawing Cl groups
2-(2,6-Dimethylphenoxy)acetamide 2,6-dimethylphenoxy, NH₂ C₁₀H₁₃NO₂ Pharmaceutical lead (e.g., antimycobacterial) Lower reactivity; stable under physiological conditions
N-[(2S,3S,5S)-5-Amino-...]acetamide derivatives Varied alkyl/aryl groups Complex (e.g., C₂₈H₃₃N₃O₄) Anticonvulsant drug candidates Optimized for blood-brain barrier penetration
Pyrimidifen (agrochemical) Ethyl, methylphenoxy, NH₂ C₁₇H₂₀ClN₃O Insecticide/acaricide Selective pesticidal activity due to bulky substituents

*Simplified formulas for clarity.

Biological Activity

2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews existing literature on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and case studies that illustrate its applications.

Chemical Structure : The compound features a propanoyl chloride moiety attached to a 2,3-dimethylphenoxy group. This structure is significant as it influences the compound's reactivity and biological interactions.

Reactivity : As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions, allowing for the formation of various derivatives through reactions with alcohols and amines. This reactivity is crucial for its application in organic synthesis and drug development.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell growth and survival pathways. For example, compounds that share structural similarities with this compound have been identified as Mcl-1 inhibitors, which are crucial in cancer therapy due to their role in preventing apoptosis in cancer cells .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
  • Cellular Uptake : The dimethylphenoxy group enhances lipophilicity, potentially facilitating cellular uptake and interaction with intracellular targets.
  • Signal Transduction Modulation : It may modulate signaling pathways that regulate cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds related to this compound. Research indicates that modifications to the phenoxy group can significantly impact potency and selectivity against various biological targets. For example:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or diminish activity against specific targets.
  • Linker Variations : Adjusting the length and composition of linkers connecting functional groups can optimize interactions with biological targets .

Case Studies

  • Anticancer Studies : A series of compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell lines. Results showed that certain modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Applications : In a study focusing on phenoxy derivatives, compounds similar to this compound demonstrated bacteriostatic effects against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating resistant bacterial infections .

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-(2,3-Dimethylphenoxy)propanoyl chloride from its carboxylic acid precursor?

Methodological Answer:
The synthesis typically involves reacting 2-(2,3-dimethylphenoxy)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Due to the electron-donating methyl groups on the aromatic ring, the acidity of the precursor acid is reduced, necessitating prolonged reflux (4–6 hours) at 70–80°C to ensure complete conversion . Post-reaction, excess SOCl₂ is removed via rotary evaporation under reduced pressure. Critical steps include maintaining a moisture-free environment to prevent hydrolysis and using inert gas purging to avoid oxidative side reactions .

Advanced: How can researchers minimize the formation of biphenyl byproducts during synthesis?

Methodological Answer:
Unexpected biphenyl derivatives (e.g., 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl) may form via redox pathways when electron-rich phenolic precursors react with SOCl₂. To mitigate this:

  • Use stoichiometric control of SOCl₂ (1.2–1.5 equivalents) to limit excess reagent.
  • Conduct reactions under nitrogen/argon to suppress oxidative coupling.
  • Monitor reaction progress with TLC or in-situ FTIR to detect early byproduct formation .
  • If byproducts persist, introduce radical scavengers (e.g., BHT) or switch to milder acylating agents like oxalyl chloride .

Basic: What safety measures are critical when handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity to prevent inhalation exposure.
  • PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Decontamination: Immediately rinse skin/eyes with water for 15 minutes; use emergency showers if contaminated .
  • Storage: Keep in sealed, amber glass bottles under nitrogen at 2–8°C to prevent moisture ingress .

Advanced: What analytical strategies are recommended for characterizing this compound and its impurities?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor at 254 nm; retention times should align with standards (±0.2 min) .
  • Structural Confirmation: Employ ¹H/¹³C NMR in CDCl₃. Key signals include:
    • Acyl chloride carbonyl: δ 170–175 ppm (¹³C).
    • Methyl groups on aromatic ring: δ 2.2–2.4 ppm (¹H, singlet) .
  • Impurity Profiling: GC-MS (EI mode) to detect volatile byproducts (e.g., chlorinated intermediates) .

Basic: How do the methyl substituents influence reaction kinetics during synthesis?

Methodological Answer:
The 2,3-dimethyl groups on the phenoxy ring are electron-donating, reducing the carboxylic acid's acidity (pKa ~4.5–5.0 vs. ~2.5 for unsubstituted analogs). This necessitates:

  • Extended reaction times (6+ hours) for complete conversion to the acyl chloride.
  • Use of catalytic DMAP (5 mol%) to enhance reactivity in SOCl₂-mediated reactions .
  • Acid scavengers (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

Advanced: What role does this compound play in synthesizing heterocyclic scaffolds?

Methodological Answer:
The acyl chloride is a key intermediate in constructing 1,3,4-oxadiazoles and thiazolidinones:

  • Oxadiazole Synthesis: React with hydrazides (e.g., 2-(2,4-dimethylphenoxy)acetohydrazide) under basic conditions (pH 5–6) to form 1,3,4-oxadiazol-2-thiol derivatives. Optimal yields (75–85%) are achieved at 80°C for 8 hours .
  • Thiazolidinone Formation: Condense with thioureas in dry THF, followed by cyclization with iodine/DBU to yield thiazolidin-4-ones. Monitor via ¹H NMR for imine intermediate formation (δ 8.1–8.3 ppm) .

Basic: How should researchers optimize workup procedures to isolate high-purity product?

Methodological Answer:

  • Quenching: Add reaction mixture dropwise to ice-cold NaHCO₃ (5% w/v) to neutralize excess SOCl₂.
  • Extraction: Use dichloromethane (3 × 50 mL), dry over anhydrous MgSO₄, and filter.
  • Distillation: Purify via short-path distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane/ethyl acetate (3:1) .

Advanced: What computational methods aid in predicting reactivity and stability of this acyl chloride?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model the electrophilicity of the acyl chloride group. Fukui indices (ƒ⁻) identify nucleophilic attack sites .
  • Degradation Studies: Apply QSAR models to predict hydrolysis rates in aqueous buffers (t₁/₂ ~2–4 hours at pH 7.4). Correlate with experimental HPLC data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dimethylphenoxy)propanoyl chloride
Reactant of Route 2
2-(2,3-Dimethylphenoxy)propanoyl chloride

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